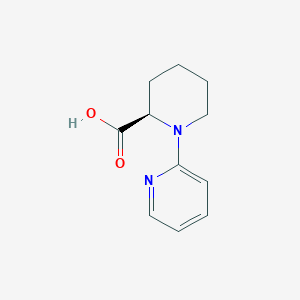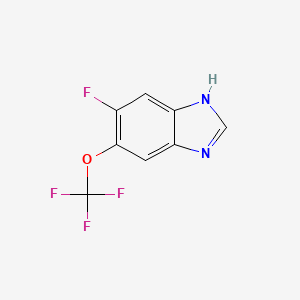
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole: is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethoxy groups into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzimidazole precursor is reacted with fluorinating agents and trifluoromethoxy sources under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated benzimidazoles have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated structure can enhance drug-like properties, such as metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors. The trifluoromethoxy group can further modulate the compound’s physicochemical properties, influencing its interaction with biological systems. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds:
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different physicochemical properties and biological activities.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, leading to variations in reactivity and biological effects.
5,6-Difluoro-1H-benzimidazole: Contains two fluorine atoms but lacks the trifluoromethoxy group, affecting its overall properties.
Uniqueness: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential biological activity. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C8H4F4N2O |
|---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
UCHNUQVWOUZBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)OC(F)(F)F)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


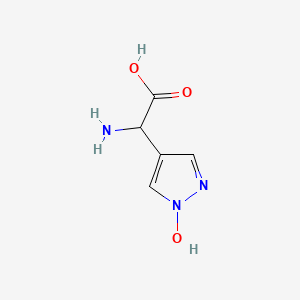
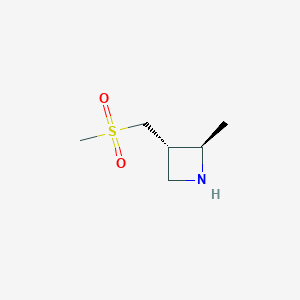
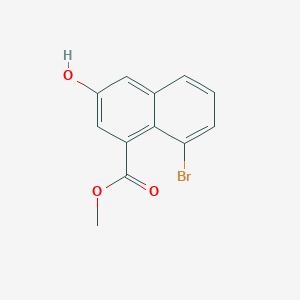

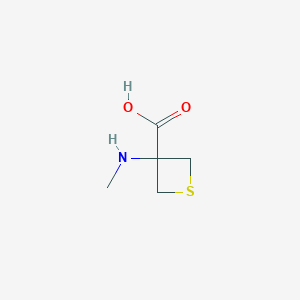

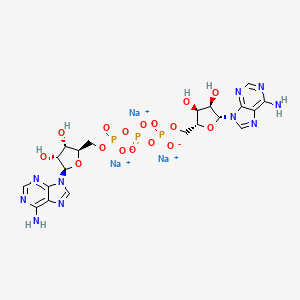

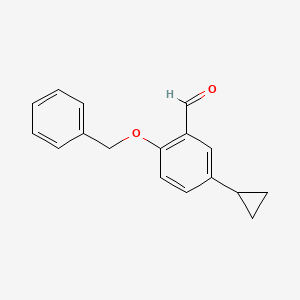
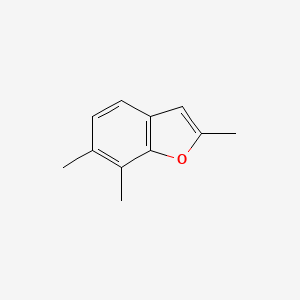
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
